molecular formula C18H17N3O3 B2362803 (E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1448139-17-0

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2362803
CAS No.: 1448139-17-0
M. Wt: 323.352
InChI Key: ZQUMTCNAAFJXBW-AATRIKPKSA-N
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Description

(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)nicotinonitrile, also known as FAN, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Derivative Formation

  • Studies have shown the ability to form novel tetrahydroquinolinone and nicotinonitrile derivatives through reactions involving enaminonitrile and cyclohexanedione derivatives (Moustafa, Al-Mousawi, & Elnagdi, 2011).
  • Deuterium-labeled derivatives of nicotinamidines, useful for labeling and tracking purposes, have been synthesized from compounds like nicotinonitrile (Ismail & Boykin, 2004).

Green Organic Chemistry and Microbial Applications

  • Enantioselective ene-reduction of related compounds has been achieved using marine and terrestrial fungi, demonstrating potential for green chemistry applications (Jimenez et al., 2019).

Synthesis for Antioxidant and Antimicrobial Applications

Properties

IUPAC Name

2-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c19-13-14-3-1-9-20-18(14)24-16-7-10-21(11-8-16)17(22)6-5-15-4-2-12-23-15/h1-6,9,12,16H,7-8,10-11H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUMTCNAAFJXBW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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